

A Biophysical Showdown: H3B-6545's Covalent Embrace of Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H3B-6545 hydrochloride	
Cat. No.:	B15540925	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed biophysical comparison of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), with other key estrogen receptor alpha (ER α) modulators. We delve into the binding kinetics, experimental methodologies, and the unique covalent mechanism that sets H3B-6545 apart in the landscape of endocrine therapies.

H3B-6545 is a first-in-class oral SERCA designed to inactivate both wild-type and mutant ER α by forming a covalent bond with cysteine-530 (C530) within the receptor's ligand-binding domain.[1][2][3] This distinct mechanism of action translates to a prolonged and robust antagonism, offering a potential advantage over non-covalent inhibitors, particularly in the context of acquired resistance to standard endocrine therapies.[3][4] Preclinical studies have consistently demonstrated the superior anti-tumor activity of H3B-6545 when compared to the selective estrogen receptor degrader (SERD) fulvestrant, especially in models harboring ER α mutations.[3][4]

Comparative Binding Kinetics of ERa Ligands

The interaction between a ligand and its target protein is defined by its binding kinetics—the rates of association (on-rate, k_a or K_{on}) and dissociation (off-rate, k_a or K_{off}), which together determine the binding affinity (dissociation constant, K_-). For covalent inhibitors like H3B-6545, the kinetics are a two-step process: an initial reversible binding followed by an irreversible covalent bond formation.







While specific non-covalent binding kinetic parameters (K_{on} , K_{off} , and K_{-}) for H3B-6545 are not publicly available, the rate of covalent modification has been determined. The observed rate constant (k_{oes}) for the covalent engagement of H3B-6545 with wild-type ER α is (1.2 ± 0.2) × 10^{-3} s⁻¹.[5] This value reflects the efficiency of the irreversible bond formation following the initial binding event. This covalent interaction leads to a long residence time, effectively inactivating the receptor.

In contrast, traditional ER α antagonists like tamoxifen and fulvestrant exhibit reversible binding. The following table summarizes the available binding kinetic data for these compounds, providing a basis for comparison.



Compound	Class	Association Rate (k _a) (M ⁻¹ s ⁻¹)	Dissociatio n Rate (k _e) (s ⁻¹)	Dissociatio n Constant (K-) (nM)	Notes
H3B-6545	SERCA	Data not available	Data not available	Data not available	Forms a covalent bond with C530 of ER α . The observed rate of covalent modification (koes) is (1.2 \pm 0.2) \times 10 ⁻³ s ⁻¹ for ER α WT.[5]
Fulvestrant	SERD	Data not available	Data not available	High Affinity (pM range)	Known for its very high affinity and ability to induce ER α degradation.
4- hydroxytamo xifen (active metabolite of Tamoxifen)	SERM	2 x 10 ³ - 6 x 10 ³	Data not available	~3.7	Exhibits significantly slower association rates compared to agonists.
17β-Estradiol	Endogenous Agonist	1 x 10 ⁶ - 6 x 10 ⁶	Data not available	~0.2	The natural ligand for ERa, showing rapid association.



Note: The kinetic data for 4-hydroxytamoxifen and 17β-Estradiol are derived from Surface Plasmon Resonance (SPR) studies and are provided as a range from published literature. The K- for fulvestrant is widely reported to be in the picomolar range, indicating very tight binding, though specific kinetic rate constants are not consistently available.

Experimental Protocols

The determination of binding kinetics is crucial for understanding the therapeutic potential of a drug candidate. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques used for this purpose.

Surface Plasmon Resonance (SPR) for Covalent Inhibitors

SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). For covalent inhibitors like H3B-6545, the experimental design is adapted to capture both the initial reversible binding and the subsequent irreversible covalent modification.

Methodology:

- Immobilization: Recombinant human ERα (ligand) is immobilized on a sensor chip. A common method is amine coupling, where the protein is covalently linked to the carboxymethylated dextran surface of the chip.
- Analyte Injection: A series of concentrations of the covalent inhibitor (analyte), such as H3B-6545, are prepared in a suitable running buffer.
- Association Phase: The analyte is injected over the sensor surface at a constant flow rate.
 The initial increase in the SPR signal (measured in Resonance Units, RU) corresponds to the reversible binding of the analyte to the immobilized ERα.
- Dissociation and Covalent Modification Phase: Following the association phase, the running buffer is flowed over the chip. For a reversible inhibitor, the SPR signal would decrease as the compound dissociates. For a covalent inhibitor like H3B-6545, the signal will not return to baseline due to the formation of a permanent covalent bond. The rate of signal stabilization during this phase can be used to determine the rate of covalent modification (k_{inact}).



- Data Analysis: The sensorgram data is fitted to a two-state reaction model (P + L

 PL → PL

 L), which allows for the determination of the initial binding affinity (K_i) and the rate of covalent inactivation (k_{inact}).
- Regeneration: Due to the irreversible nature of the binding, the sensor surface cannot be
 regenerated in the traditional sense. Therefore, for high-throughput screening of covalent
 inhibitors, specialized sensor chips or methodologies that allow for the regeneration of the
 surface or the use of disposable chips are often employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a , the inverse of K_-), enthalpy (ΔH), and stoichiometry (n).

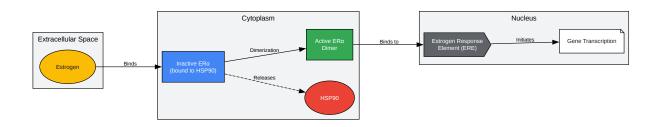
Methodology:

- Sample Preparation: A solution of ERα is placed in the sample cell of the calorimeter, and a solution of the ligand (e.g., H3B-6545) at a higher concentration is loaded into the injection syringe.
- Titration: A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.
- Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
- Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction. For covalent inhibitors, ITC can be used to characterize the initial non-covalent binding step before the covalent reaction occurs, often by using a non-reactive analog of the inhibitor or by performing the experiment at low temperatures to slow down the covalent reaction.

Visualizing the Molecular Interactions and Experimental Workflow

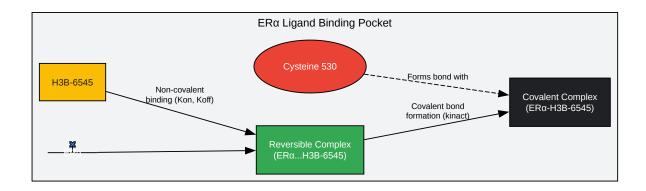


To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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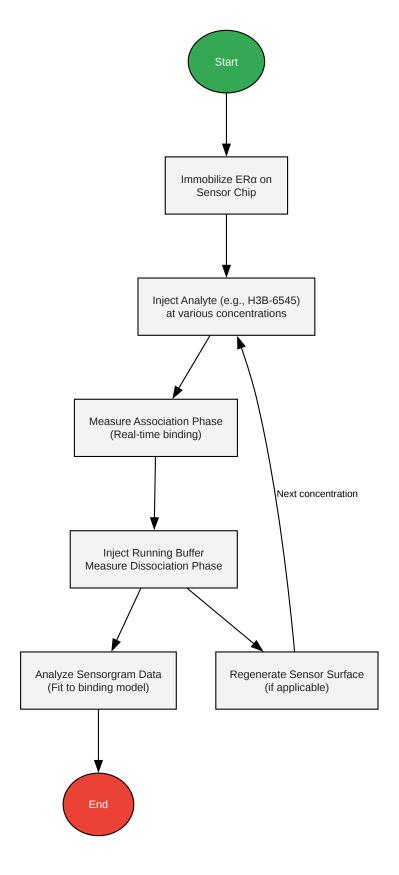
Caption: Estrogen Receptor Alpha (ERa) Signaling Pathway.



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Caption: Covalent Binding Mechanism of H3B-6545 to $\mathsf{ER}\alpha$.





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Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.



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- To cite this document: BenchChem. [A Biophysical Showdown: H3B-6545's Covalent Embrace of Estrogen Receptor Alpha]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540925#biophysical-analysis-of-h3b-6545-binding-kinetics-to-er-alpha]

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